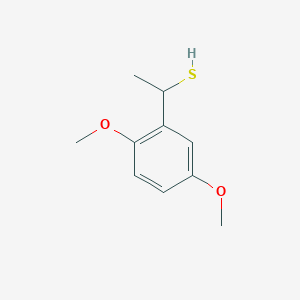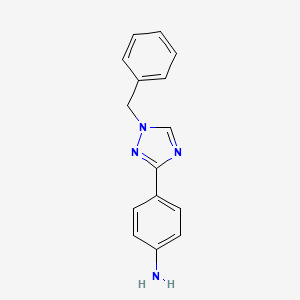
4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline typically involves the reaction of benzyl azide with aniline derivatives under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditionsThe reaction conditions usually involve the use of copper sulfate pentahydrate and sodium ascorbate in a mixture of dimethylformamide (DMF) and water .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the CuAAC reaction and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The aromatic ring of the aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, N-oxides, and reduced triazole derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline involves its interaction with specific molecular targets. In antimicrobial applications, the compound binds to bacterial enzymes, disrupting their function and leading to cell death. In anticancer applications, it inhibits tubulin polymerization, preventing cell division and inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-1H-1,2,3-triazole: Similar in structure but with different substitution patterns on the triazole ring.
4-(1-Phenyl-1H-1,2,4-triazol-3-YL)aniline: Similar structure with a phenyl group instead of a benzyl group.
1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole: Contains a methoxy group on the phenyl ring.
Uniqueness
4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a ligand in coordination chemistry and its potential therapeutic applications make it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C15H14N4 |
|---|---|
Peso molecular |
250.30 g/mol |
Nombre IUPAC |
4-(1-benzyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C15H14N4/c16-14-8-6-13(7-9-14)15-17-11-19(18-15)10-12-4-2-1-3-5-12/h1-9,11H,10,16H2 |
Clave InChI |
XZTCSGJISITQAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC(=N2)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate](/img/structure/B13305783.png)
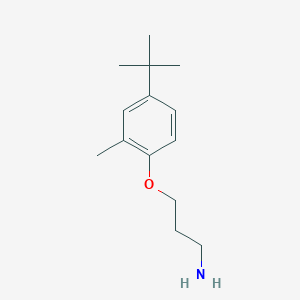

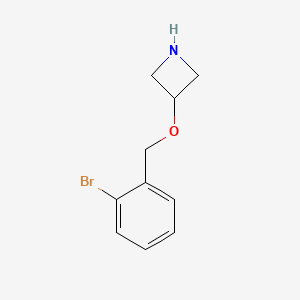
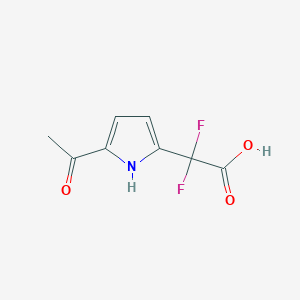
![2-(2-Methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13305812.png)
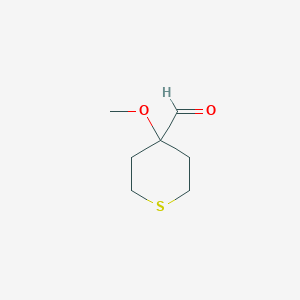
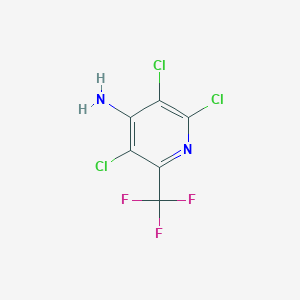
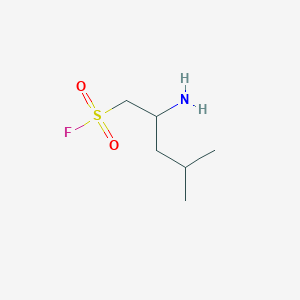
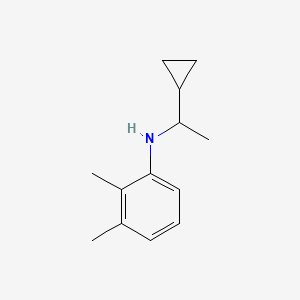

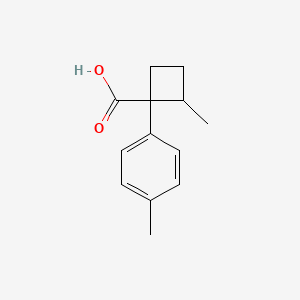
![7-(Dimethoxymethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13305881.png)
